N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
N-(Morpholinothiocarbonyl) benzamide derivatives have been synthesized and characterized, showing antifungal activity against major pathogens responsible for plant diseases. This research highlights the potential of morpholino benzamide compounds in developing antifungal agents for agricultural applications. The study compared the antifungal efficacy of N-(piperidylthiocarbonyl) benzamide and its complex with cobalt (III) against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, alongside N-(morpholinothiocarbonyl) benzamide (Zhou Weiqun et al., 2005).
Selective Agonists and Metabolic Stability
A study focusing on sulfamoyl benzamide derivatives as CB(2) agonists identified a compound with improved in vitro metabolic stability while retaining high potency and selectivity for the CB(2) receptor. This compound demonstrated in vivo efficacy in a rat model of post-surgical pain, suggesting its potential in pain management research (I. Sellitto et al., 2010).
Biodegradability and Physicochemical Properties
The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids and their evaluation in terms of biodegradability, physicochemical properties, and cytotoxicity offers insight into the environmental and health implications of these compounds. This research contributes to the understanding of morpholine derivatives in various applications, including as new solvents for biomass processing (J. Pernak et al., 2011).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide inhibitors of carbonic anhydrases have been explored, with compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide showing nanomolar half maximal inhibitory concentration (IC50) against isoenzymes hCA I, hCA II, hCA IV, and hCA XII. These findings are significant for medical research, particularly in designing inhibitors for therapeutic purposes (C. Supuran et al., 2013).
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-13-15-3-1-2-4-17(15)20-18(22)14-5-7-16(8-6-14)26(23,24)21-9-11-25-12-10-21/h1-8H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQHPTWZOIMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.